molecular formula C18H24N4O2 B14091125 2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B14091125
M. Wt: 328.4 g/mol
InChI Key: VJUVENASKIVAGM-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a unique structure with a pyrazole ring, a piperidine ring, and a phenoxyacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Coupling Reactions: The pyrazole and piperidine rings are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate with 2-methylphenoxyacetic acid under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenoxy)acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted acetamides or ethers.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenoxy)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-chlorophenoxy)acetamide
  • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-fluorophenoxy)acetamide
  • N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-bromophenoxy)acetamide

Uniqueness

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-(2-methylphenoxy)acetamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-methylphenoxy group may confer unique properties compared to other similar compounds with different substituents.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide

InChI

InChI=1S/C18H24N4O2/c1-13-5-3-4-6-16(13)24-12-18(23)19-15-7-9-22(10-8-15)17-11-14(2)20-21-17/h3-6,11,15H,7-10,12H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

VJUVENASKIVAGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2CCN(CC2)C3=NNC(=C3)C

Origin of Product

United States

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